molecular formula C11H9N5OS B2463440 N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 1517621-44-1

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide

Cat. No. B2463440
CAS RN: 1517621-44-1
M. Wt: 259.29
InChI Key: ASGMMBABLXNXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidine-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as “N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide”, have been found to have significant anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antioxidant Activity

Thiazole derivatives, which include “N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide”, have been found to exhibit antioxidant properties . These compounds help the body to release energy from carbohydrates during metabolism and also aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Analgesic and Anti-Inflammatory Properties

Thiazole compounds have been found to possess potent anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation and pain .

Antimicrobial Activity

Thiazole derivatives have been found to have significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole compounds have been found to possess potent antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to possess potent antitumor or cytotoxic properties . This makes them potential candidates for the development of new antitumor or cytotoxic drugs .

Neuroprotective Properties

Thiazole compounds have been found to possess neuroprotective properties . This makes them potential candidates for the development of new drugs for the treatment of neurological disorders .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-11(10-13-6-14-16-10)12-5-9-15-7-3-1-2-4-8(7)18-9/h1-4,6H,5H2,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMMBABLXNXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.